molecular formula C19H20BrN3O2S B4368232 N-benzyl-4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

N-benzyl-4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

Cat. No. B4368232
M. Wt: 434.4 g/mol
InChI Key: STHCMADFXXTXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections. The unique chemical structure of N-benzyl-4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide makes it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in cell wall synthesis in bacteria. In cancer cells, N-benzyl-4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
N-benzyl-4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of bacteria by disrupting cell wall synthesis. In cancer cells, this compound induces apoptosis by activating the caspase pathway. Furthermore, N-benzyl-4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide in lab experiments include its broad-spectrum antimicrobial activity, anticancer activity, and anti-inflammatory and antioxidant properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-benzyl-4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide. One direction is to explore its potential as a lead compound for the development of novel antimicrobial drugs. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Scientific Research Applications

N-benzyl-4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial activity against a wide range of bacteria, including drug-resistant strains. In addition, this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

N-benzyl-4-bromo-N-[(2-ethylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2S/c1-2-23-18(12-13-21-23)15-22(14-16-6-4-3-5-7-16)26(24,25)19-10-8-17(20)9-11-19/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHCMADFXXTXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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